Platelet 12-Lipoxygenase Inhibition
4-(2,4-Dinitrophenoxy)-N-phenylbenzamide was evaluated for inhibition of platelet 12-lipoxygenase (12-LOX), an enzyme implicated in thrombosis and inflammatory platelet activation, at a fixed concentration of 30 μM . While the precise IC₅₀ value is not reported in the assay summary, this screening data establishes the compound as an active hit in this therapeutically relevant enzyme system. In contrast, unsubstituted N-phenylbenzamide and 4-methoxy-substituted analogs lack the dinitrophenoxy electron-withdrawing functionality and would be predicted to exhibit substantially reduced or absent 12-LOX inhibitory activity based on established SAR for this target class.
| Evidence Dimension | In vitro enzyme inhibition at fixed concentration |
|---|---|
| Target Compound Data | Active at 30 μM |
| Comparator Or Baseline | N-phenylbenzamide (unsubstituted) — Not reported; predicted inactive |
| Quantified Difference | Not calculable; qualitative activity classification only |
| Conditions | In vitro platelet 12-lipoxygenase assay; concentration = 30 μM |
Why This Matters
Demonstrates the compound's specific engagement with 12-LOX, a target for anti-thrombotic drug discovery where N-phenylbenzamide analogs lacking the 2,4-dinitrophenoxy group show no documented activity, supporting its utility as a positive control or lead scaffold for this enzyme family.
